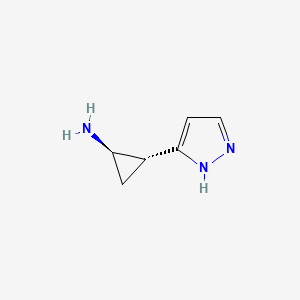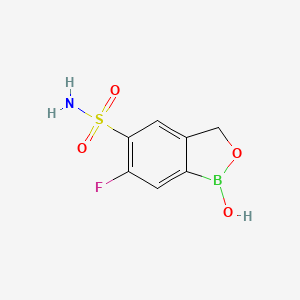![molecular formula C8H15NO B13562995 1-Azaspiro[4.4]nonan-7-ol](/img/structure/B13562995.png)
1-Azaspiro[4.4]nonan-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azaspiro[44]nonan-7-ol is a spirocyclic compound that features a unique structure with a nitrogen atom incorporated into the spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Azaspiro[4.4]nonan-7-ol can be synthesized through several methods. One common approach involves the intramolecular 1,3-dipolar cycloaddition of 5,5-dialkyl-1-pyrroline N-oxides. Another method involves the use of high propargyl alcohol as a raw material, followed by hydroxyl protection and 1,2-addition reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Azaspiro[4.4]nonan-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also undergo nucleophilic substitution reactions, where the hydroxyl group is activated towards nucleophilic attack .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include methanesulfonyl chloride, triphenylphosphine, and carbon tetrabromide. These reagents are used to activate the hydroxyl group for nucleophilic substitution . Oxidation reactions may involve the use of oxidizing agents such as ascorbate .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield nitroxides, while nucleophilic substitution can produce various functional derivatives .
Aplicaciones Científicas De Investigación
1-Azaspiro[4.4]nonan-7-ol has several scientific research applications:
Medicine: Research is ongoing to explore the potential medicinal applications of this compound derivatives, particularly in the development of new drugs with unique mechanisms of action.
Industry: The compound’s stability and reactivity make it a candidate for various industrial applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Azaspiro[4.4]nonan-7-ol and its derivatives involves the formation of stable nitroxide radicals. These radicals are highly resistant to reduction due to the steric shielding provided by the spirocyclic structure . The hydroxymethyl groups in the compound are directed towards the nitroxide group, further enhancing its stability . This unique configuration allows the compound to act as a spin label, providing valuable information in structural studies and distance measurements.
Comparación Con Compuestos Similares
1-Azaspiro[4.4]nonan-7-ol can be compared with other spirocyclic compounds, such as 2,2,5,5-tetraethylpyrrolidine nitroxides and 3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride . These compounds share similar structural features but differ in their stability and reactivity. For example, 2,2,5,5-tetraethylpyrrolidine nitroxides have higher stability compared to linear alkyl-substituted nitroxides . The unique spirocyclic structure of this compound provides it with distinct advantages in terms of stability and resistance to reduction.
Similar Compounds
- 2,2,5,5-Tetraethylpyrrolidine nitroxides
- 3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride
- N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-azaspiro[4.4]nonan-8-ol |
InChI |
InChI=1S/C8H15NO/c10-7-2-4-8(6-7)3-1-5-9-8/h7,9-10H,1-6H2 |
Clave InChI |
JKKSCNYXWUJOEH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC(C2)O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


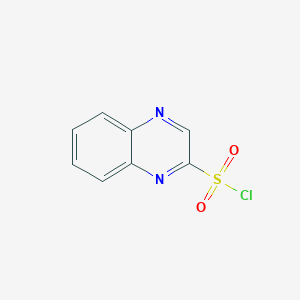
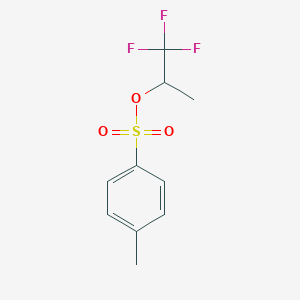
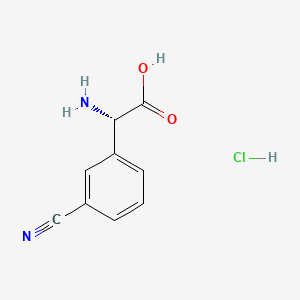
![Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]-](/img/structure/B13562924.png)
![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid](/img/structure/B13562942.png)
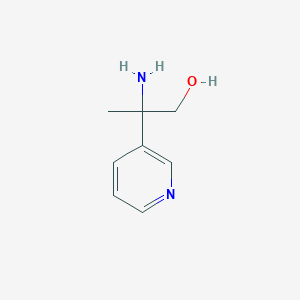
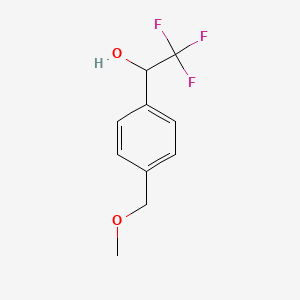
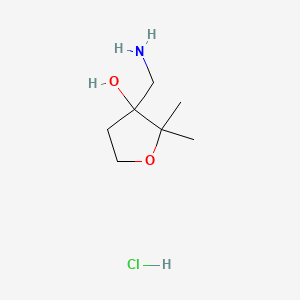
![tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride](/img/structure/B13562960.png)
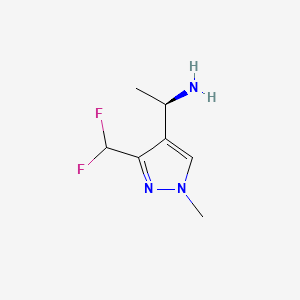
![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B13562966.png)
